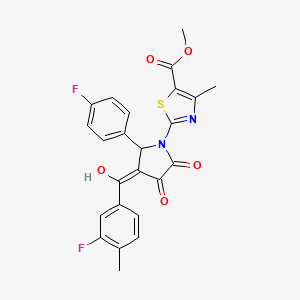

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 617697-95-7) is a structurally complex heterocyclic compound featuring a fused pyrrolone-thiazole core. The molecule includes two fluorinated aromatic substituents: a 3-fluoro-4-methylbenzoyl group at position 3 of the pyrrolone ring and a 4-fluorophenyl group at position 2. This compound’s planar conformation (except for the perpendicular orientation of one fluorophenyl group) and hydrogen-bonding capabilities (via the hydroxyl and oxo groups) suggest applications in medicinal chemistry, particularly as a kinase inhibitor scaffold .

Properties

CAS No. |

617697-95-7 |

|---|---|

Molecular Formula |

C24H18F2N2O5S |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C24H18F2N2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+ |

InChI Key |

DMSTVQOLRCYACQ-HTXNQAPBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)O)F |

Origin of Product |

United States |

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, which includes a thiazole ring, a pyrrole moiety, and fluorinated aromatic rings, suggests various biological activities that are currently under investigation.

Structural Features

The compound has the following molecular characteristics:

- Molecular Formula : C24H18F2N2O5S

- Molecular Weight : Approximately 484.5 g/mol

- Key Functional Groups :

- Thiazole ring

- Pyrrole moiety

- Fluorinated aromatic rings

These features contribute to its potential biological activities, including enzyme inhibition and receptor modulation.

Biological Activities

1. Enzyme Inhibition and Anticancer Properties

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors, which is valuable in drug development targeting various diseases. The presence of fluorinated groups often enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological exploration.

In related research, thiazole derivatives have shown moderate anti-proliferative action against cancer cells. For example, compounds with similar structural motifs demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . This suggests that Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) may exhibit similar properties.

2. Anticonvulsant Activity

Research into thiazole derivatives indicates their potential as anticonvulsant agents. For instance, studies on disubstituted thiazoles revealed a correlation between structural modifications and enhanced anticonvulsant activity . The unique structure of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) may also contribute to similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...). Below are key findings:

The mechanism by which Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exerts its biological effects is still under investigation. However, the presence of specific functional groups suggests potential interactions with cellular targets such as proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound shares core structural motifs with several analogs, differing primarily in substituent groups. Key comparisons include:

Crystallographic and Conformational Analysis

- Planarity vs. Perpendicularity: The target compound and analogs (e.g., Compounds 4 and 5) exhibit near-planar cores, but substituents like phenoxyphenyl (CID: 16429263) or butoxybenzoyl (CAS: 609794-26-5) introduce steric effects, forcing perpendicular orientations and altering crystal packing .

- Crystal System : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit, a feature shared with the target compound. Halogen substituents (Cl vs. F) minimally affect lattice parameters but modify intermolecular interactions .

Functional Implications

- Solubility : The methyl/ethyl ester (R3) enhances aqueous solubility compared to bulkier groups (e.g., allyl in CAS: 617695-24-6).

- Bioactivity: Fluorine atoms (electron-withdrawing) and hydroxyl/oxo groups (H-bond donors) may enhance binding to kinase ATP pockets, as seen in related chromenone derivatives (e.g., CAS: 1214690-60-4) .

Research Methodologies and Tools

- Crystallography : Structures were solved using SHELXL, a standard for small-molecule refinement. Multiwfn aided in electron density analysis .

- Safety Protocols : Handling guidelines for analogs (e.g., P201, P210 precautions) emphasize flammability and reactivity risks, applicable to the target compound .

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Ethanol or dimethylformamide (DMF) is employed to enhance solubility and reaction efficiency. DMF acts as both solvent and catalyst in some protocols.

-

Temperature : Reactions are conducted under reflux (70–80°C) for 2–5 hours, ensuring complete cyclization.

-

Base : Sodium hydride or potassium carbonate facilitates deprotonation and intermediate stabilization.

Table 1 : Thiazole Synthesis Parameters

| Component | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenacyl bromide | Thiourea derivative | Ethanol | 80°C, 3 h | 75–85% |

| 4-Methyl substitution | Methyl iodide | THF | −78°C, 2 h | 47% |

The methyl group at position 4 of the thiazole is introduced via directed lithiation using lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide. This step requires stringent temperature control to avoid side reactions.

Pyrrole Moiety Construction via Paal-Knorr Cyclization

The 2,5-dihydro-1H-pyrrol-1-yl fragment is synthesized through a modified Paal-Knorr cyclization, wherein a 1,4-diketone reacts with an amine. For the target compound, the diketone intermediate is generated in situ from 3-fluoro-4-methylbenzoyl chloride and 4-fluorophenylacetonitrile.

Key Steps and Mechanistic Insights

-

Formation of 1,4-Diketone :

-

3-Fluoro-4-methylbenzoyl chloride is coupled with 4-fluorophenylacetonitrile under basic conditions (pyridine, 0°C), yielding a β-ketonitrile intermediate.

-

Hydrolysis with aqueous HCl converts the nitrile to a ketone, forming the 1,4-diketone.

-

-

Cyclization with Ammonia :

-

The diketone undergoes cyclization with ammonium acetate in acetic acid, forming the pyrrole ring.

-

The hydroxyl and keto groups at positions 4 and 5 are retained via pH-controlled quenching (pH 6–7).

-

Critical Parameters :

-

Oxidation Control : The 5-oxo group is stabilized by avoiding strong oxidizing agents.

-

Steric Effects : Bulky substituents (e.g., 4-fluorophenyl) necessitate prolonged reaction times (8–12 h).

Coupling of Thiazole and Pyrrole Moieties

The convergent coupling of the thiazole and pyrrole fragments is achieved through a nucleophilic acyl substitution reaction. The carboxylate group on the thiazole reacts with the hydroxyl group on the pyrrole under Mitsunobu conditions.

Mitsunobu Reaction Protocol

-

Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling.

-

Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

-

Yield : 65–72% after purification via column chromatography (SiO₂, hexane/ethyl acetate).

Mechanism :

-

Activation of the thiazole carboxylate as a phosphonium intermediate.

-

Nucleophilic attack by the pyrrole hydroxyl group, followed by elimination of phosphine oxide.

Functionalization and Final Esterification

The methyl ester at position 5 of the thiazole is introduced via Fischer esterification. The carboxylic acid intermediate (generated by saponification of a nitrile or ester precursor) is treated with methanol in the presence of sulfuric acid.

Esterification Conditions

-

Acid Catalyst : Concentrated H₂SO₄ (5 mol%).

-

Temperature : Reflux (65°C) for 6–8 hours.

-

Yield : >90% after distillation.

Side Reactions :

-

Over-esterification is mitigated by controlling methanol stoichiometry (2:1 molar ratio).

-

Competing transesterification is absent due to the absence of other alcohol residues.

Analytical Validation and Purification

Structural Confirmation

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.

-

Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel removes nonpolar impurities.

Challenges and Optimization Opportunities

-

Low Yields in Methylation : The directed lithiation step for introducing the 4-methyl group suffers from moderate yields (47%) due to competing side reactions. Alternatives such as Friedel-Crafts alkylation are under investigation.

-

Pyrrole Oxidation : The 5-oxo group is prone to over-oxidation; employing milder oxidizing agents (e.g., MnO₂) could improve stability.

-

Scalability : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for thiazole formation) and enhances scalability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Condensation of fluorinated benzoyl precursors (e.g., 3-fluoro-4-methylbenzoyl chloride) with pyrrolidine derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the dihydro-1H-pyrrol-1-yl intermediate.

- Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, using ethyl 2-(4-fluorophenyl)acetate and sulfur sources (e.g., P2S5) in refluxing toluene .

- Step 3: Final esterification with methyl chloroformate in the presence of a base (e.g., triethylamine).

Key Considerations: - Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize side products (e.g., over-esterification).

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of the fluorophenyl (δ ~7.2–7.8 ppm), thiazole (δ ~8.1 ppm), and ester carbonyl (δ ~3.8–4.0 ppm for methyl groups) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 513.12) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structures using SHELXL for refinement. For example, assign anisotropic displacement parameters to fluorine atoms to address electron density ambiguities .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved during structural analysis?

Methodological Answer:

- Disordered Atoms: Apply SHELXL’s PART and SUMP instructions to model disorder. For example, split occupancy for fluorophenyl groups if electron density suggests multiple conformers .

- Twinning: Use the TWIN command in SHELXL to refine against twinned data (e.g., BASF parameter adjustment for pseudo-merohedral twinning). Validate with Rint and Hooft y parameters .

- Data Cross-Validation: Compare refined structures with DFT-calculated geometries (e.g., Gaussian09) to resolve bond-length/angle discrepancies .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the thiazole’s nitrogen and hydrophobic interactions with fluorophenyl groups .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) using immobilized target proteins. Optimize buffer conditions (e.g., pH 7.4, 0.005% Tween-20) to reduce non-specific binding .

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Correlate half-life (t1/2) with esterase susceptibility .

Q. How can regioselectivity challenges in modifying the pyrrol-thiazole scaffold be addressed?

Methodological Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during electrophilic substitutions on the pyrrol ring .

- Directing Groups: Introduce temporary substituents (e.g., nitro groups) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .

- Computational Modeling: Perform Fukui function analysis (DFT) to predict reactive sites. For example, the C3 position of the thiazole may exhibit higher electrophilicity .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC50 variability) be interpreted across studies?

Methodological Answer:

- Assay Standardization: Re-evaluate protocols for consistency in cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .

- Metabolite Interference: Test for prodrug activation by adding esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm if the parent compound or metabolites are active .

- Statistical Validation: Apply ANOVA to compare replicates and identify outliers. Use cheminformatics tools (e.g., KNIME) to cluster activity trends by structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.